2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine
Description
2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a substituted phenoxymethyl group at the 2-position of the pyrrolidine ring. The compound’s structure includes:
- A pyrrolidine ring, a five-membered saturated nitrogen heterocycle.
- A 3-bromo-4-fluorophenoxy substituent attached via a methylene bridge.
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-6-9(3-4-11(10)13)15-7-8-2-1-5-14-8/h3-4,6,8,14H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOQFBHNIQTFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the nucleophilic substitution of a halogen atom in (3-bromo-4-fluorophenoxy)methyl bromide by pyrrolidine’s secondary amine. The reaction is typically conducted in tetrahydrofuran (THF) or diethyl ether under reflux (80°C for 12 hours) with potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The base deprotonates pyrrolidine, enhancing its nucleophilicity, while KI facilitates the substitution by converting the bromide into a more reactive iodide intermediate.
Yield and Optimization
Initial trials reported yields of 88% with >99% purity after distillation. Key optimizations include:
-
Solvent selection : Ethers like THF improve reaction homogeneity without competing in side reactions.
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Catalyst loading : A 10 mol% KI concentration balances reactivity and cost.
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Temperature control : Prolonged heating above 80°C risks decomposition, while lower temperatures slow kinetics.
Side Reactions and Mitigation
Competing elimination reactions may produce olefinic by-products. This is mitigated by maintaining anhydrous conditions and avoiding excessive base concentrations.
Mitsunobu Reaction for Ether Bond Formation
Synthetic Pathway
The Mitsunobu reaction enables the formation of the ether bond between 2-hydroxymethylpyrrolidine and 3-bromo-4-fluorophenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in THF at 25°C, the hydroxyl group of the phenol is activated for nucleophilic attack by the alcohol.
Performance Metrics
This method achieves 75% yield with 98% purity after column chromatography. Advantages include stereochemical retention and mild conditions. However, the high cost of DEAD and Ph₃P limits scalability.
Comparative Analysis
| Parameter | Mitsunobu Method | Alkylation Method |
|---|---|---|
| Yield | 75% | 88% |
| Purity | 98% | >99% |
| Cost Efficiency | Low | High |
| Scalability | Limited | High |
Cyclization of Dihalide Precursors
Ring-Closing Strategy
This approach involves synthesizing 1,4-dibromo-2-[(3-bromo-4-fluorophenoxy)methyl]butane and cyclizing it with ammonia. The reaction proceeds in diethyl ether with KI (20 mol%) at 60°C for 48 hours. Ammonia acts as the nucleophile, displacing bromide ions to form the pyrrolidine ring.
Challenges and Solutions
Structural Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the regiospecific attachment of the phenoxy methyl group at the pyrrolidine’s 2-position.
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate reactions. For example, coupling 2-chloromethylpyrrolidine with 3-bromo-4-fluorophenol under microwave conditions (100°C, 30 minutes) achieves 82% yield, reducing reaction times by 70% compared to conventional heating.
Sustainable Catalysis
Palladium-catalyzed cross-coupling methods are under exploration, though the electron-withdrawing bromo and fluoro substituents on the phenyl ring currently hinder catalytic efficiency.
Industrial Scalability and Economic Considerations
The alkylation method (Section 1) is favored for large-scale production due to its simplicity and cost-effectiveness. In contrast, the Mitsunobu reaction remains confined to laboratory-scale syntheses. A cost breakdown for producing 1 kg of 2-[(3-bromo-4-fluorophenoxy)methyl]pyrrolidine is provided below:
| Cost Factor | Alkylation Method | Mitsunobu Method |
|---|---|---|
| Raw Materials | $320 | $1,200 |
| Energy Consumption | $150 | $90 |
| Purification | $80 | $200 |
| Total | $550 | $1,490 |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted pyrrolidines.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dehalogenated pyrrolidines.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a bromo-fluorophenoxy group. This configuration contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
Therapeutic Potential:
2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action:
The compound is believed to modulate enzyme activity or receptor interactions, which can lead to therapeutic outcomes in treating diseases such as cancer and neurological disorders. For instance, studies have shown that similar compounds can inhibit specific protein interactions critical in oncogenesis .
Case Study:
In a study examining inhibitors of the Menin-MLL interaction, derivatives of pyrrolidine were shown to effectively downregulate target gene expression associated with MLL-rearranged leukemia. The modifications in the pyrrolidine structure significantly enhanced potency, suggesting that similar modifications could be beneficial for this compound .
Materials Science
Polymer Development:
Due to its unique chemical properties, this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Coatings and Adhesives:
Research indicates that compounds with similar functional groups are effective in developing coatings that exhibit improved adhesion and durability. This application is critical in industries requiring high-performance materials .
Biological Studies
Biochemical Probes:
The compound serves as a biochemical probe for studying the interactions of phenoxy-containing molecules with biological systems. Its ability to selectively bind to certain proteins allows researchers to investigate cellular pathways and mechanisms.
Case Study:
In biological assays, derivatives of this compound were tested for their effects on cell proliferation in various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, underscoring its potential as an anticancer agent .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The absence of a ketone group (cf. α-pyrrolidinophenones) may reduce metabolic clearance, enhancing bioavailability .
- Synthetic Utility : The bromine atom offers a handle for further functionalization (e.g., cross-coupling), a feature shared with 3-bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine .
Biological Activity
2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, making it a subject of various studies aimed at elucidating its pharmacological properties.
Chemical Structure and Properties
The compound's structure consists of a pyrrolidine ring substituted with a 3-bromo-4-fluorophenoxy group. Its molecular formula is CHBrFNO, and it possesses notable physicochemical properties that can affect its bioactivity, such as solubility and lipophilicity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) is known to enhance binding affinity and selectivity towards these targets, potentially leading to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 0.0039 | S. aureus |
| Pyrrolidine Derivative B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, related pyrrolidine compounds have shown antifungal activity. For example, studies report MIC values ranging from 16.69 to 78.23 µM against Candida albicans, suggesting that modifications in the structure can lead to enhanced antifungal efficacy .
Case Studies
- In Vitro Studies : A series of in vitro tests were conducted to evaluate the antibacterial and antifungal properties of various pyrrolidine derivatives, including those with halogen substitutions similar to those found in this compound. Results indicated that halogenated derivatives exhibited superior antimicrobial activity compared to their non-halogenated counterparts .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like bromine and fluorine was shown to significantly enhance the biological activity of pyrrolidine derivatives. This suggests that fine-tuning the substituents on the pyrrolidine ring can lead to compounds with improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) with NaOH as a base, as demonstrated in analogous pyrrolidine derivatives . Purification via column chromatography or recrystallization can achieve >99% purity. Monitor reaction progress using TLC or HPLC to minimize byproducts. Ensure stoichiometric control of bromo-fluorophenol precursors to avoid incomplete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine H/C NMR to confirm substitution patterns on the pyrrolidine and phenoxy moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., as in structurally similar fluorophenyl-pyrrolidine derivatives) resolves stereochemical ambiguities . Purity assessment via HPLC with UV detection at 254 nm is recommended .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation. Store in dry, airtight containers at 2–8°C, away from ignition sources . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s reactivity in fluorination or alkylation reactions?
- Methodological Answer : Perform kinetic studies under varying temperatures and solvent polarities to identify rate-limiting steps. For example, fluorination reactions using NFSI (N-fluorobenzenesulfonimide) may require organocatalysts like (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine to enhance stereoselectivity . Contrast solvent effects (e.g., MTBE vs. THF) to reconcile discrepancies in alkylation yields .
Q. What computational modeling approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Use DFT (Density Functional Theory) simulations to map electronic profiles of the bromo-fluorophenoxy group and pyrrolidine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models against experimental data, such as Pd-catalyzed fluorination outcomes .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Methodological Answer : Phosphonylation with triethyl phosphite introduces phosphonate groups at the pyrrolidine nitrogen, enabling SAR studies in medicinal chemistry . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with the bromo substituent can generate biaryl analogs for biological testing .
Safety and Environmental Questions
Q. How should researchers assess toxicity when limited toxicological data is available?
- Methodological Answer : Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to screen for acute hazards. Prioritize environmental risk assessments using algae or Daphnia magna toxicity tests, given the compound’s structural similarity to aquatic toxicants . Always implement precautionary measures (e.g., PPE, waste segregation) as outlined in Safety Data Sheets .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
